molecular formula C15H13ClN2O4 B5326422 4-chloro-N-(2-methoxybenzyl)-2-nitrobenzamide

4-chloro-N-(2-methoxybenzyl)-2-nitrobenzamide

Cat. No.: B5326422
M. Wt: 320.73 g/mol
InChI Key: VFBZWJANJMOXTG-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methoxybenzyl)-2-nitrobenzamide is an organic compound with a molecular formula of C15H13ClN2O4. This compound is characterized by the presence of a chloro group, a methoxybenzyl group, and a nitrobenzamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methoxybenzyl)-2-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 4-chlorobenzamide to introduce the nitro group, followed by the reaction with 2-methoxybenzyl chloride under basic conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-methoxybenzyl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 4-chloro-N-(2-methoxybenzyl)-2-aminobenzamide.

    Reduction: Formation of 4-chloro-N-(2-methoxybenzyl)-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(2-methoxybenzyl)-2-nitrobenzamide is utilized in several scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methoxybenzyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-methoxybenzyl)-3-nitrobenzamide
  • 4-chloro-N-(2-methoxybenzyl)-2-aminobenzamide
  • 4-chloro-N-(2-methoxybenzyl)-2-hydroxybenzamide

Uniqueness

4-chloro-N-(2-methoxybenzyl)-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-N-[(2-methoxyphenyl)methyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-22-14-5-3-2-4-10(14)9-17-15(19)12-7-6-11(16)8-13(12)18(20)21/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBZWJANJMOXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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